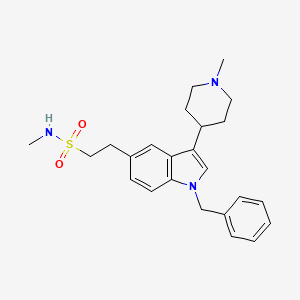
N-BenzyloxyNaratriptan-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-苄氧基纳曲普坦-d3 是一种标记的三炭药物,主要用于治疗偏头痛 。该化合物是纳曲普坦的衍生物,纳曲普坦是一种选择性血清素受体激动剂。“d3”在其名称中表示它是一种氘代形式,这意味着三个氢原子已被氘取代,氘是氢的稳定同位素。这种修饰通常用于药代动力学研究,以追踪化合物在体内的行为。
准备方法
合成路线和反应条件
N-苄氧基纳曲普坦-d3 的合成通常涉及将苄氧基引入纳曲普坦分子中。该过程从制备纳曲普坦开始,然后保护胺基,随后引入苄氧基。最后一步涉及脱保护胺基,得到 N-苄氧基纳曲普坦-d3。反应条件通常包括使用二氯甲烷等溶剂以及钯碳等催化剂。
工业生产方法
N-苄氧基纳曲普坦-d3 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及多个纯化步骤,如重结晶和色谱法。使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
N-苄氧基纳曲普坦-d3 会发生各种化学反应,包括:
氧化: 苄氧基可以被氧化形成苯甲醛衍生物。
还原: 该化合物可以被还原以去除苄氧基,恢复为纳曲普坦。
取代: 苄氧基可以在适当的条件下被其他官能团取代。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬等试剂通常被使用。
还原: 钯碳存在下氢气是一种典型的还原剂。
取代: 亲核取代反应通常涉及氢化钠或氢化锂铝等试剂。
主要产物
氧化: 苯甲醛衍生物。
还原: 纳曲普坦。
取代: 各种取代的纳曲普坦衍生物,具体取决于所使用的亲核试剂。
科学研究应用
N-苄氧基纳曲普坦-d3 有多种科学研究应用:
化学: 作为分析化学中的参考标准,用于研究纳曲普坦的药代动力学和代谢。
生物学: 用于生物学研究,以了解纳曲普坦与血清素受体的相互作用。
医学: 用于临床研究,以开发新的偏头痛治疗方法,并研究纳曲普坦的疗效和安全性。
工业: 用于制药行业,用于开发和质量控制偏头痛药物。
作用机制
N-苄氧基纳曲普坦-d3 通过作为血清素 (5-HT1) 受体的选择性激动剂发挥作用,特别是 5-HT1B 和 5-HT1D 亚型。通过与这些受体结合,它抑制了促炎神经肽的释放,并导致颅血管收缩,从而减轻偏头痛症状。 氘标记使研究人员能够追踪化合物的代谢途径,并更详细地了解其药代动力学 .
相似化合物的比较
类似化合物
纳曲普坦: 母体化合物,用于治疗偏头痛。
舒马曲普坦: 另一种具有相似作用机制但药代动力学特性不同的三炭药物。
利扎曲普坦: 与纳曲普坦类似,但起效更快。
独特性
N-苄氧基纳曲普坦-d3 的独特性在于其氘标记,这在药代动力学研究中提供了独特的优势。 氘原子的存在使化合物更稳定,并允许在代谢研究中进行精确的追踪,提供了非氘代类似物无法获得的见解 .
属性
CAS 编号 |
894351-87-2 |
|---|---|
分子式 |
C24H31N3O2S |
分子量 |
425.6 g/mol |
IUPAC 名称 |
2-[1-benzyl-3-(1-methylpiperidin-4-yl)indol-5-yl]-N-methylethanesulfonamide |
InChI |
InChI=1S/C24H31N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-9,16,18,21,25H,10-15,17H2,1-2H3 |
InChI 键 |
MMMCMFIZEQDFST-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



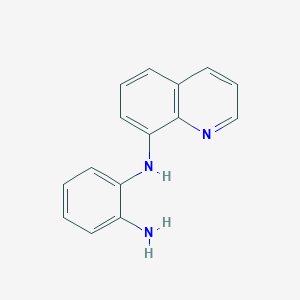
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
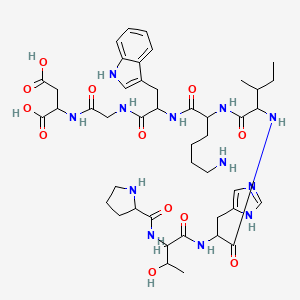
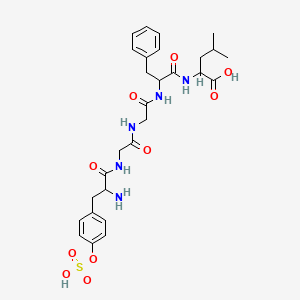
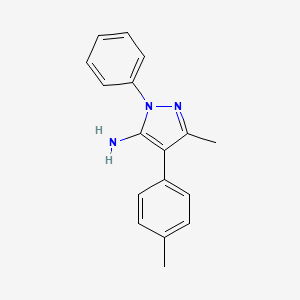
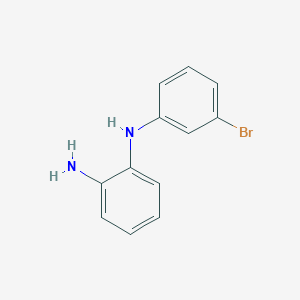

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)


![acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12110024.png)


